(Heptadecafluorooctyl)phosphonic acid
Description
(Heptadecafluorooctyl)phosphonic acid (CAS 40143-78-0) is a fluorinated organophosphorus compound characterized by a perfluorooctyl chain (C8F17) linked to a phosphonic acid group (-PO3H2). Its molecular formula is C8H5F17O3P, with a molecular weight of 528.102 g/mol . The compound combines the hydrophobic and chemically inert properties of perfluoroalkyl chains with the strong chelating and surface-modifying capabilities of phosphonic acids. It is soluble in polar solvents like water and dimethyl sulfoxide (DMSO) despite its fluorinated chain, likely due to the hydrophilic phosphonic acid group .
Properties
Molecular Formula |
C8H2F17O3P |
|---|---|
Molecular Weight |
500.05 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylphosphonic acid |
InChI |
InChI=1S/C8H2F17O3P/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H2,26,27,28) |
InChI Key |
CPRNWMZKNOIIML-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Other Fluorinated Phosphonic Acids
Fluorinated phosphonic acids vary in chain length and substitution patterns, which influence their physicochemical properties. Key examples include:
Key Findings :
Functional Group Comparison: Phosphonic Acid vs. Carboxylic/Sulfonic Acids
Phosphonic acids exhibit distinct behavior compared to carboxylic (-COOH) and sulfonic (-SO3H) acids:
| Property | Phosphonic Acid (-PO3H2) | Carboxylic Acid (-COOH) | Sulfonic Acid (-SO3H) |
|---|---|---|---|
| Acidity (pKa) | ~2.1 (first dissociation) | ~4.5–5.0 | ~1.0 |
| Geometry | Tetrahedral at P atom | Planar at C atom | Tetrahedral at S atom |
| Anchoring on Metal Oxides | Strong (bidentate binding) | Moderate (monodentate) | Weak (ionic interactions) |
| Example Compound | This compound | Stearic acid (C17H35COOH) | Perfluorooctanesulfonic acid (PFOS) |
Key Findings :
- Phosphonic acids exhibit stronger binding to metal oxides (e.g., SnO2, TiO2) due to their bidentate coordination, making them superior for surface functionalization in materials science .
- Sulfonic acids (e.g., PFOS) are more acidic but lack the chelating ability of phosphonic acids, limiting their use in corrosion inhibition .
Key Findings :
Solubility and Acidity Properties
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